3-amino-N-(2-hydroxyethyl)-2-methylbenzamide
Overview
Description
3-amino-N-(2-hydroxyethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of similar benzamide derivatives involve detailed spectroscopic methods, such as 1H NMR, 13C NMR, IR, GC-MS, and X-ray analysis, to confirm their structure. These compounds, with N,O-bidentate directing groups, are potentially suitable for metal-catalyzed C–H bond functionalization reactions, highlighting their relevance in organic synthesis and material science (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).
Polymer Science
- In the field of polymer science, novel aromatic polyimides were synthesized using derivatives related to the benzamide structure, demonstrating solubility in various organic solvents and stability across a wide range of temperatures. These findings suggest applications in high-performance materials and coatings (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).
Catalysis
- Research into catalyzed oxidative carbonylation reactions using benzamide derivatives has unveiled pathways to isoindolinone and isobenzofuranimine derivatives, underlining the versatility of these compounds in synthesizing complex molecules for pharmaceutical and material applications (R. Mancuso, I. Ziccarelli, D. Armentano, N. Marino, S. Giofrè, B. Gabriele, 2014).
Antimicrobial Studies
- Benzamide derivatives have been investigated for their antibacterial and antifungal activities, with some showing promising results against Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (B. Mahesh, G. Mohan, S. Kabeer, N. Venkateswarulu, T. Vijaya, C. S. Reddy, 2015).
Antioxidant Activity
- The electrochemical study of amino-substituted benzamide derivatives with potential antioxidant activity provides insights into their mechanisms of action and potential applications in pharmaceuticals and nutraceuticals to combat oxidative stress (I. Jovanović, Ante Miličević, Dijana Jadreško, M. Hranjec, 2020).
Molecular Structure Analysis
- Detailed molecular structure analysis through spectroscopic and computational methods aids in understanding the intermolecular interactions and properties of benzamide derivatives, which is crucial for their application in drug design and material science (Sedat Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).
Properties
IUPAC Name |
3-amino-N-(2-hydroxyethyl)-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(3-2-4-9(7)11)10(14)12-5-6-13/h2-4,13H,5-6,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHJWUQRHOBKLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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